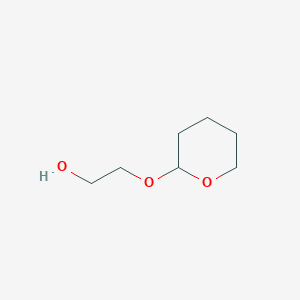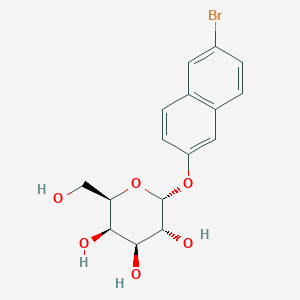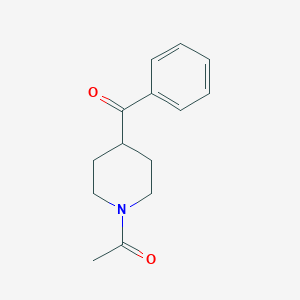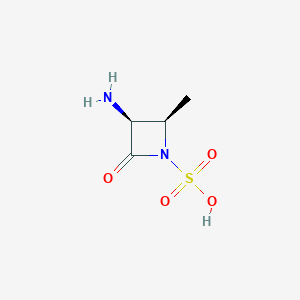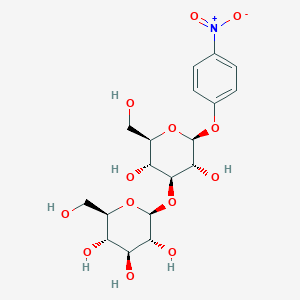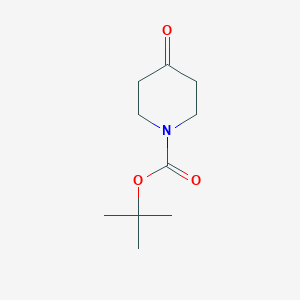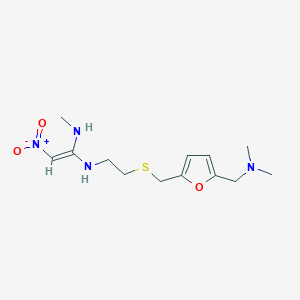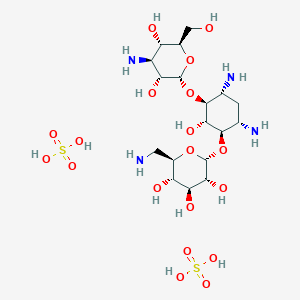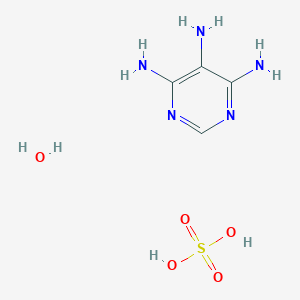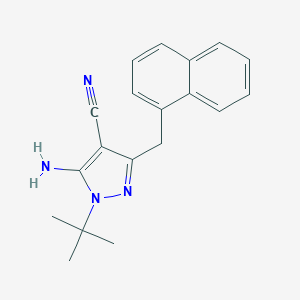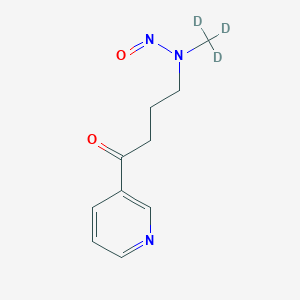![molecular formula C13H12N2 B014981 2,4-dimethyl-9H-pyrido[2,3-b]indole CAS No. 13315-71-4](/img/structure/B14981.png)
2,4-dimethyl-9H-pyrido[2,3-b]indole
Overview
Description
2,4-Dimethyl-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
The primary targets of 2,4-dimethyl-9H-pyrido[2,3-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound interacts with these cells, inhibiting their proliferation in a dose-dependent manner .
Mode of Action
This compound interacts with its targets by binding to the active site of c-Met, a protein involved in cell growth and survival . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The compound’s interaction with its targets results in changes to the cells’ growth and survival mechanisms, leading to inhibited proliferation .
Biochemical Pathways
It is known that the compound’s interaction with c-met can affect various downstream effects, including cell growth and survival
Pharmacokinetics
The compound’s antiproliferative activity suggests it is able to reach its target cells and exert its effects
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation . The compound has shown moderate to excellent antiproliferative activity against Hela, A549, HepG2, and MCF-7 cell lines . Additionally, the compound’s cytolytic activity is markedly inhibited at the same time .
Action Environment
The action environment of this compound is likely to be influenced by various factors, including the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
2,4-dimethyl-9H-pyrido[2,3-b]indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This property makes it useful in developing new derivatives with potential therapeutic applications
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-9H-pyrido[2,3-b]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method can be employed using indole-3-carboxaldehyde, benzaldehyde, and ammonium iodide as model substrates with iodine as the catalyst under an oxygen atmosphere . This method provides a straightforward approach to obtaining the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production would likely involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,4-Dimethyl-9H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2,4-Dimethyl-9H-pyrido[2,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives .
Properties
IUPAC Name |
2,4-dimethyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDKRSSKMTRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421733 | |
| Record name | 2,4-dimethyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13315-71-4 | |
| Record name | 2,4-dimethyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



